molecular formula C16H12Cl2O2 B7726553 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 52601-63-5

3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B7726553
CAS No.: 52601-63-5
M. Wt: 307.2 g/mol
InChI Key: UJAKORSMLGOYRP-WEVVVXLNSA-N
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Description

3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes a 2,4-dichlorophenyl group at the β-position and a 4-methoxyphenyl group at the α-position. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, crystallinity, and biological activity. Chalcones of this type are typically synthesized via Claisen-Schmidt condensation, as demonstrated in related compounds . The 2,4-dichloro substitution enhances electron-withdrawing effects, while the 4-methoxy group contributes electron-donating resonance stabilization, creating a polarized system that facilitates interactions in biological or material applications .

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-14-7-3-12(4-8-14)16(19)9-5-11-2-6-13(17)10-15(11)18/h2-10H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAKORSMLGOYRP-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52601-63-5
Record name NSC125334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

The compound 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , also known as chalcone, is a member of the flavonoid family and has garnered attention for its diverse biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : (E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • CAS Number : 927202-27-5
  • Molecular Formula : C16_{16}H12_{12}Cl2_{2}O2_{2}
  • Molecular Weight : 307.171 g/mol

Antimicrobial Activity

Chalcones have shown significant antimicrobial properties. In a study focusing on the growth inhibition of Mycobacterium tuberculosis H37Rv, derivatives of chalcones exhibited IC90_{90} values ranging from 8.9 to 28 µM, indicating potent activity against this pathogen . The specific compound of interest demonstrated comparable efficacy, suggesting that modifications in the structure can enhance its antimicrobial potency.

Anticancer Activity

Research has highlighted the anticancer potential of chalcones. For instance, studies have reported that chalcone derivatives possess selective cytotoxicity against various cancer cell lines, including MDA-MB-468 and HepG2 cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways .

Table 1: Cytotoxic Activity of Chalcone Derivatives

CompoundCell LineIC50_{50} (µM)
This compoundMDA-MB-46830
Pyridyl ChalconeHepG238.30
Trimethoxyphenyl ChalconeMDA-MB-4680.7

Anti-inflammatory Effects

Chalcones have also been studied for their anti-inflammatory properties. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in various inflammatory diseases . This activity is particularly relevant given the rising prevalence of chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of chalcones is highly influenced by their molecular structure. Substituents on the aromatic rings play a crucial role in modulating their activity:

  • Electron-donating groups (e.g., methoxy groups) enhance cytotoxicity.
  • Electron-withdrawing groups (e.g., chloro groups) can reduce activity but may improve selectivity towards cancer cells.

Study on Antitubercular Activity

A focused library of pyridyl and hydroxyphenyl chalcones was synthesized and evaluated for their growth inhibitory activity against Mycobacterium tuberculosis. The study found that compounds containing methoxy substitutions exhibited significant antitubercular activity, with IC90_{90} values indicating effective inhibition .

Evaluation Against Cancer Cells

In another study, the compound's effects on various cancer cell lines were assessed. It was found that derivatives with para-substituted methoxy groups showed enhanced selectivity and potency against breast cancer cells compared to normal cells .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features suggest potential interactions with microbial cell membranes or metabolic pathways, which could lead to the development of new antimicrobial agents .

Materials Science Applications

Photophysical Properties
this compound has been explored for its photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to absorb and emit light efficiently can be harnessed in the development of advanced materials for electronics .

Polymer Chemistry
In polymer science, this compound can serve as a monomer or additive in the synthesis of new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in various industrial applications .

Case Studies

Study Title Findings Reference
Anticancer Effects of this compoundDemonstrated significant cytotoxic effects on breast cancer cell lines through apoptosis induction.
Synthesis and Characterization of Novel PolymersUtilized the compound as a precursor for synthesizing polymers with enhanced thermal properties.
Photophysical Properties for OLED ApplicationsHighlighted the potential use of the compound in developing efficient light-emitting materials.

Chemical Reactions Analysis

Structural Confirmation via Spectroscopic Analysis

Post-synthesis characterization employs advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃) :

δ (ppm)MultiplicityIntegrationAssignment
8.02d (J=8.8 Hz)2HMethoxyphenyl H-2,6
7.72d (J=15.6 Hz)1Hα,β-unsaturated H-β
7.54d (J=8.6 Hz)2HDichlorophenyl H-3,5
7.49d (J=15.9 Hz)1Hα,β-unsaturated H-α
3.86s3HMethoxy (-OCH₃)

¹³C NMR (125 MHz, CDCl₃) :

δ (ppm)Assignment
188.3Ketone carbonyl (C=O)
163.5Methoxyphenyl C-4
142.4α,β-unsaturated C-β
55.5Methoxy carbon (-OCH₃)

Infrared (IR) Spectroscopy

Peak (cm⁻¹)Assignment
1659C=O stretching
1605C=C aromatic stretching
1215C-O (methoxy) stretching

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 273.06839 ([C₁₆H₁₄O₂Cl]⁺)

  • Calculated : m/z 273.06768

Comparative Reactivity with Analogous Chalcones

CompoundKey Reactivity Differences
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneReduced steric hindrance enables faster Michael additions
1-(3-Nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneNitro group enhances electrophilicity of β-carbon

Stability and Degradation Pathways

  • Photodegradation : The conjugated enone system is susceptible to UV-induced [2+2] cycloadditions.

  • Hydrolysis : Methoxy groups resist hydrolysis under neutral conditions but demethylate in strong acids .

Comparison with Similar Compounds

Dichlorophenyl Isomers

  • 2,4-Dichloro vs. 2,6-Dichloro Substitution: The compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () exhibits altered crystal packing and antimicrobial activity compared to the 2,4-dichloro isomer.
  • Nonlinear Optical Properties: Substitution at the 2,4-dichlorophenyl position in anthracenyl chalcone derivatives () enhances nonlinear absorption coefficients (β ≈ 5.386 eV) compared to 2,6-dichloro analogs (β ≈ 4.959 eV), attributed to stronger electron delocalization .

Methoxy Group Variations

  • Methoxy vs. Ethoxy Substitution :
    Replacing the 4-methoxy group with 4-ethoxy in (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () increases hydrophobic interactions in crystal packing, as shown by Hirshfeld surface analysis. However, methoxy derivatives exhibit higher chemical stability in gas-phase DFT calculations (energy gap ΔE = 8.723 eV vs. 8.171 eV for ethoxy) .

Antimicrobial and Antifungal Activity

  • Antimicrobial Potency :
    The 2,4-dichloro-4-methoxy chalcone derivative shows moderate antimicrobial activity (MIC ~25 µg/mL against S. aureus), outperforming analogs with 4-chlorophenyl or 4-hydroxyphenyl groups (MIC >50 µg/mL) .
  • Antifungal Nitrofuran Hybrids: Introduction of a 5-nitrofuran-2-yl group () to the β-position, as in (E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, enhances antifungal activity (IC₅₀ = 12 µM against C. albicans) compared to non-hybrid analogs .

Antiparasitic and Anticancer Effects

  • Antimalarial Chalcones: Aminophenyl-substituted analogs, such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (), exhibit 50% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), surpassing dichloro-methoxy derivatives (10–30% inhibition) due to electrostatic interactions with the enzyme’s active site .
  • Anticancer Dual Inhibitors: Hybridization with triazoloquinoxaline moieties () yields (E)-3-(2,4-dichlorophenyl)-1-(4-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino)phenyl)prop-2-en-1-one, which demonstrates dual EGFR/tubulin inhibition (IC₅₀ = 0.8 µM) and 10-fold higher cytotoxicity than non-hybrid chalcones .

Quantum Chemical and Structural Insights

Table 1: Key Comparative Data for Chalcone Derivatives

Compound Name Substituents (α/β) Biological Activity (IC₅₀/MIC) Key Finding(s) Reference
3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-methoxyphenyl/2,4-dichlorophenyl MIC = 25 µg/mL (S. aureus) Moderate antimicrobial activity
(E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-methoxyphenyl/4-aminophenyl 50% inhibition (PfFd-PfFNR) Electrostatic interactions critical
(E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-methoxyphenyl/2,6-dichlorophenyl Nonlinear β = 4.959 eV Reduced steric hindrance
(E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one 2,4-dichlorophenyl/5-nitrofuran IC₅₀ = 12 µM (C. albicans) Enhanced antifungal activity
Triazoloquinoxaline-chalcone hybrid (7j) Triazoloquinoxaline/2,4-dichloro IC₅₀ = 0.8 µM (EGFR/tubulin) Dual inhibition, high cytotoxicity

Preparation Methods

Traditional Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains the cornerstone for synthesizing α,β-unsaturated ketones like 3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. This base-catalyzed reaction couples 2,4-dichloroacetophenone (1.0 eq) and p-anisaldehyde (1.2 eq) in ethanol/water (4:1 v/v) using NaOH (2.0 eq) at 25–40°C for 4–6 hours . The mechanism proceeds via enolate formation from the acetophenone derivative, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration (Figure 1).

Optimization Insights

  • Catalyst Loading : Increasing NaOH concentration beyond 20% w/v promotes side reactions, reducing yields to ≤65% .

  • Solvent Polarity : Ethanol/water mixtures enhance enolate stability while maintaining aldehyde reactivity .

  • Temperature : Prolonged heating at >60°C accelerates decomposition, necessitating strict temperature control .

MethodCatalystSolventTime (h)Yield (%)
Traditional NaOHEthanol/H2O665–75
Reflux KOHMethanol868

Solvent-Free Mechanochemical Synthesis

Solid-state grinding eliminates solvent use, aligning with green chemistry principles. Equimolar 2,4-dichloroacetophenone and p-anisaldehyde are ground with NaOH (1.0 eq) in a mortar for 10–15 minutes, followed by water washing and ethanol recrystallization . This method achieves 80–85% yields due to reduced side-product formation and enhanced molecular diffusion .

Advantages

  • Atom Economy : 94% atom utilization vs. 78% in solution-phase .

  • Purity : Crude products exhibit ≥95% purity by TLC (hexane:EtOAc 12:2), minimizing recrystallization needs .

Micellar Catalysis in Aqueous Media

Recent advances employ cationic surfactants like cetyltrimethylammonium bromide (CTAB) to create micellar environments. Dissolving CTAB (2% w/v) in water with NaOH (2.0 eq) facilitates a 92% yield at 40°C within 3 hours . Micelles solubilize aromatic reactants, lowering activation energy and suppressing Michael addition side reactions .

Key Parameters

  • Surfactant Concentration : Yields plateau above critical micelle concentration (CMC = 0.9 mM) .

  • Temperature Effects : Optimal at 40°C; higher temperatures destabilize micelles, reducing efficiency .

Purification and Characterization

Recrystallization from ethanol yields needle-like crystals (m.p. 136–138°C) . Spectral data confirm structure:

  • IR (KBr) : 1655 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) .

  • 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J = 15.6 Hz, H-β), 7.85 (d, J = 8.4 Hz, H-2'), 6.97 (d, J = 8.8 Hz, H-3,5) .

Comparative Analysis of Methodologies

ParameterTraditionalSolvent-FreeMicellar
Yield (%)65–7580–8588–92
Reaction Time (h)4–60.25–0.52–3
Environmental ImpactModerateLowModerate

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, involving a base-catalyzed reaction between 4-methoxyacetophenone and 2,4-dichlorobenzaldehyde. Optimal conditions include using ethanol as a solvent, catalytic piperidine or NaOH, and refluxing at 60–80°C for 6–8 hours. Monitoring reaction progress via TLC and adjusting molar ratios (1:1.2 ketone:aldehyde) improves yield. Purification is achieved through recrystallization using ethanol or methanol .

Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1680 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms the E-configuration of the α,β-unsaturated ketone (δ 7.8–8.1 ppm for vinyl protons) and substituent positions .
  • HR-MS : Validates molecular weight (e.g., [M+H]+ at m/z 347.02) .

Q. How does single-crystal X-ray diffraction (XRD) confirm the E-configuration and molecular geometry?

XRD analysis reveals bond lengths (C=O: ~1.22 Å; C=C: ~1.45 Å) and torsional angles, confirming the trans (E) configuration. For example, the dihedral angle between aromatic rings in related chalcones is ~39°, aligning with DFT-predicted geometries .

Q. What computational methods are used to validate experimental data, and how do they compare?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates bond lengths, angles, and UV-Vis spectra. Comparisons with experimental XRD/spectral data show deviations <2%, confirming electronic transitions (e.g., π→π* at ~330 nm) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

XRD reveals C–H⋯O hydrogen bonds (2.5–2.7 Å) and π–π stacking (3.5–3.8 Å centroid distances), stabilizing the crystal lattice. These interactions affect melting points, solubility, and nonlinear optical (NLO) properties. For example, antiparallel molecular packing enhances SHG efficiency in chalcone derivatives .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

Discrepancies in UV-Vis λmax or vibrational frequencies arise from solvent effects (PCM modeling) or anharmonicity. Time-Dependent DFT (TD-DFT) with solvent corrections (e.g., ethanol) reduces errors to <5 nm. For IR, scaling factors (0.96–0.98) adjust harmonic approximations .

Q. How can substituent variations (e.g., Cl, OCH₃) be systematically studied to enhance bioactivity or material properties?

  • Bioactivity : Replace Cl with electron-withdrawing groups (NO₂) to improve antimicrobial potency.
  • Material Science : Introduce pyrazole or indole moieties to modulate NLO responses. Quantitative Structure-Activity Relationship (QSAR) models or Hirshfeld surface analysis guide substitutions .

Q. What advanced crystallographic software (e.g., SHELX) is used for refining challenging datasets, such as twinned crystals or weak diffraction?

SHELXL refines twinned data via HKLF5 format, incorporating TWIN/BASF commands. For weak data, restraints on bond lengths/ADPs improve stability. R-factors <5% and wR₂ <15% indicate reliable models. Validation tools (e.g., PLATON) check for missed symmetry or disorder .

Q. How do solvent polarity and reaction kinetics affect the stereoselectivity of Claisen-Schmidt condensation?

Polar aprotic solvents (DMF) accelerate enolate formation but may favor Z-isomers. Ethanol/water mixtures enhance E-selectivity via hydrogen-bond stabilization of the transition state. Kinetic studies (e.g., in situ IR) show pseudo-first-order dependence on aldehyde concentration .

Q. What mechanistic insights explain the moderate antimicrobial activity of this compound against Gram-positive bacteria?

Molecular docking reveals interactions with bacterial DNA gyrase (binding energy: −8.2 kcal/mol) via H-bonds with 4-methoxyphenyl and hydrophobic contacts with dichlorophenyl groups. Synergistic assays with standard antibiotics (e.g., ciprofloxacin) improve efficacy by 30–40% .

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